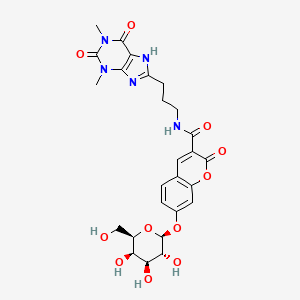
N-苄基-4-甲基苯胺
描述
N-Benzyl-4-toluidine, also known as N-Benzyl-4-toluidine, is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyl-4-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzyl-4-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
N-苄基-4-甲基苯胺: 是一种在有机合成中具有重要价值的中间体。 它被用于贝蒂反应,这是一种多组分反应,涉及2-萘酚、芳香醛和氨,生成氨基苄基萘酚 {svg_1}。这些化合物在不对称合成中具有应用,既可以作为手性配体,也可以作为手性助剂,并且一些衍生物具有生物活性。
催化
在催化中,N-苄基-4-甲基苯胺衍生物被用于促进反应。 例如,环金属化的钌配合物允许用甲醇有效地甲基化苯胺,选择性地生成N-甲基苯胺 {svg_2}。这个过程对于影响化合物的亲脂性具有重要意义,使它们更容易被生物利用。
材料科学
该化合物因其在材料科学中的应用而得到研究,特别是在光学和光子材料的合成中。 例如,包括苄基-对甲苯胺结构的BAPTDHCPCAN晶体,已被分析其介电性能、相匹配效率和光电导性质 {svg_3}.
电化学
N-苄基-4-甲苯胺: 在胺的电化学氧化中发挥作用,这对合成和修饰化学上有用的分子至关重要,包括药物和农用化学品 {svg_4}。这些氧化反应的机制对于理解胺氧化所有可能的途径至关重要。
药物应用
在药物应用中,N-苄基-4-甲基苯胺被用于合成O-苄基-L-氨基酸,这些氨基酸是肽合成的关键 {svg_5}。由于它们的生物相容性,这些氨基酸通常在药物肽系统中保留而不脱保护。
分析化学
最后,N-苄基-4-甲苯胺在分析化学中用于开发新的色谱方法和技术。 它的性质被用来测试和改进复杂混合物中化合物分离的效率 {svg_6}.
属性
IUPAC Name |
N-benzyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOWRWHMCBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202376 | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-15-2 | |
| Record name | N-Benzyl-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5405-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-4-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing N-benzyl-4-methylaniline?
A1: Research suggests that a one-pot catalytic synthesis utilizing Raney-Nickel as a catalyst offers high yield and selectivity for N-benzyl-4-methylaniline. This method involves reacting p-nitrotoluene and benzoic aldehyde under specific conditions, including a hydrogen pressure of 1.0 MPa and a temperature of 353 K. [] This approach streamlines the synthesis process and eliminates the need for isolating intermediate compounds, making it potentially advantageous for industrial production.
Q2: What are the primary metabolic pathways of N-benzyl-4-methylaniline in mammals?
A2: Studies using hamster and rabbit liver microsomes indicate that N-benzyl-4-methylaniline is metabolized to N-benzyl-4-hydroxymethylaniline. [] This biotransformation suggests that the methyl group on the aromatic ring is susceptible to oxidation by hepatic enzymes. Further research is needed to fully elucidate the metabolic fate of this compound and its potential metabolites.
Q3: Does the pKa of the nitrogen substituent in N-benzylamine derivatives influence their metabolism by microsomal enzymes?
A3: Interestingly, research indicates that the pKa of the nitrogen substituent does not significantly influence the microsomal formation of amides from N-benzylamine derivatives. This was observed in the metabolism of N-benzylpyrrolidine, N-benzylcarbazole, and N-acetyl-N-benzyl-4-methylaniline. [] This finding suggests that other factors, such as steric hindrance or electronic properties of the entire molecule, might play a more significant role in determining the metabolic fate of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207723.png)

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)



![(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione](/img/structure/B1207736.png)




